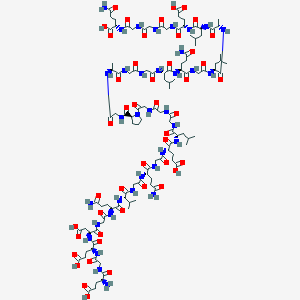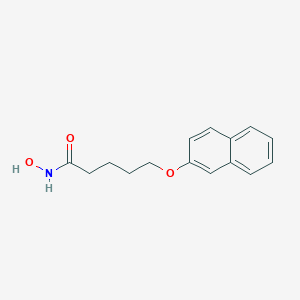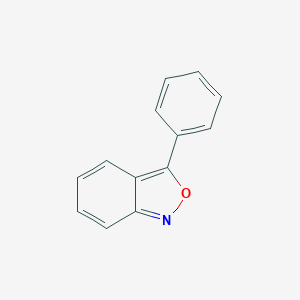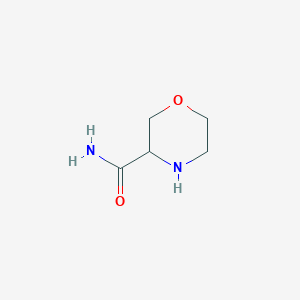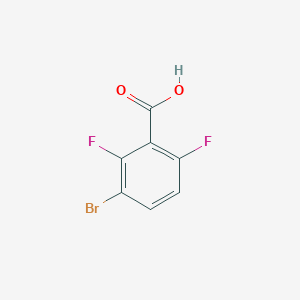
3-ブロモ-2,6-ジフルオロ安息香酸
概要
説明
3-Bromo-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2,6-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成における中間体
3-ブロモ-2,6-ジフルオロ安息香酸は、さまざまな有機化合物を合成する際の重要な中間体として役立ちます . そのユニークな構造と反応性により、さまざまな複雑な分子の製造に不可欠な成分です .
殺虫剤および除草剤の合成
この化合物は、殺虫剤や除草剤などの化合物の合成にも適用範囲を広げています . 分子内に臭素原子とフッ素原子が存在するため、これらの農薬の生物活性を高めることができます .
酵素動力学研究
3-ブロモ-2,6-ジフルオロ安息香酸は、酵素動力学の研究において重要な役割を果たします . これは、シトクロムP450などの酵素、および有機化合物の代謝に関与する他の酵素の競合的阻害剤として機能すると考えられています .
ペプチドおよびタンパク質の合成
この化合物は、さまざまなペプチドやタンパク質の合成に役立ってきました . 分子内のカルボン酸基はアミノ基と反応してペプチド結合を形成することができます .
アセチルコリンエステラーゼの阻害剤
3-ブロモ-2,6-ジフルオロ安息香酸は、アセチルコリンエステラーゼの阻害剤として認識されています。アセチルコリンエステラーゼは、さまざまな生理学的プロセスに不可欠な神経伝達物質であるアセチルコリンの分解を担う酵素です
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Bromo-2,6-difluorobenzoic acid is believed to be enzymes such as cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds . These enzymes play a crucial role in the body’s metabolic processes, including the metabolism and elimination of various endogenous and exogenous substances.
Mode of Action
3-Bromo-2,6-difluorobenzoic acid is thought to function as a competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The presence of the bromine and fluorine atoms in the compound may enhance its binding affinity to the enzyme, thereby increasing its inhibitory effect .
Biochemical Pathways
Given its inhibitory action on cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in, such as the metabolism of drugs, steroids, and other organic compounds .
Pharmacokinetics
Its solubility in common organic solvents suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-difluorobenzoic acid’s action are likely related to its inhibitory effect on its target enzymes. By inhibiting these enzymes, it may alter the normal metabolic processes in the body, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzoic acid may be influenced by various environmental factors. For instance, its solubility in water is relatively low, which could affect its distribution and elimination in the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
生化学分析
Biochemical Properties
The exact biochemical properties of 3-Bromo-2,6-difluorobenzoic acid are not well-studied. It is known that bromo and fluoro groups on the benzoic acid can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, dipole-dipole interactions, or van der Waals forces .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-81-0 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-2,6-difluorobenzoic acid being synthesized?
A1: The synthesis of 3-bromo-2,6-difluorobenzoic acid is not driven by a specific application or biological target. Instead, it serves as one of several examples highlighting the versatility of modern organometallic methods in selectively transforming simple molecules like 1,3-difluorobenzene into more complex structures. []
Q2: What is unique about the synthesis of 3-bromo-2,6-difluorobenzoic acid described in the research?
A2: The synthesis leverages a key step involving a deprotonation-triggered bromine migration. This migration shifts bromine from the 2-position to the 4-position on the benzene ring, enabling the targeted synthesis of the desired 3-bromo-2,6-difluorobenzoic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

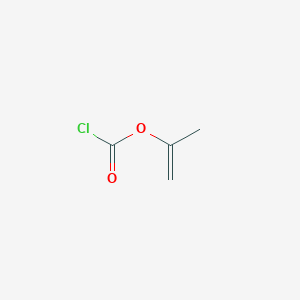
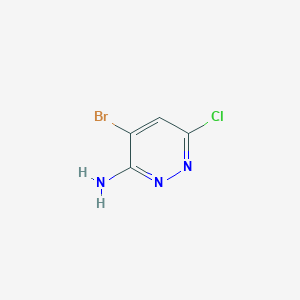
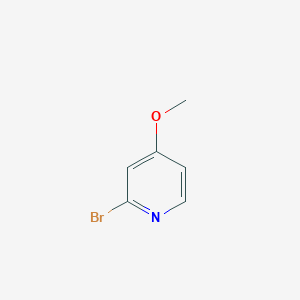
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
